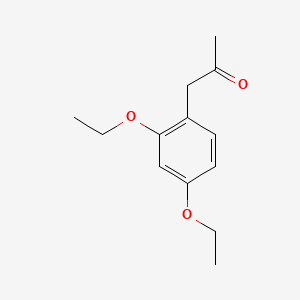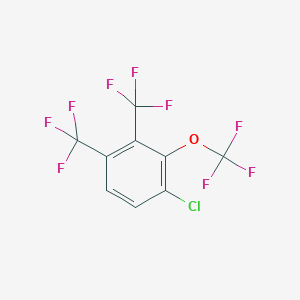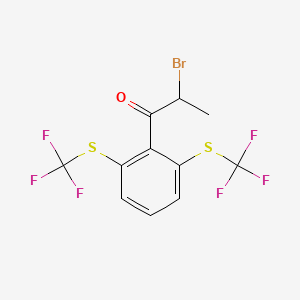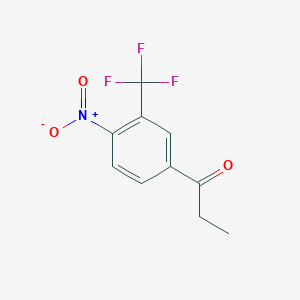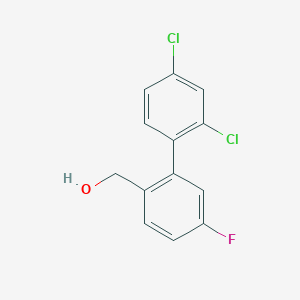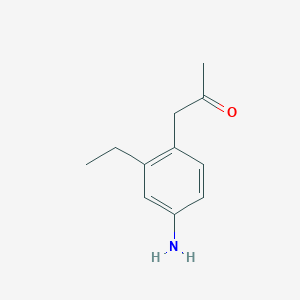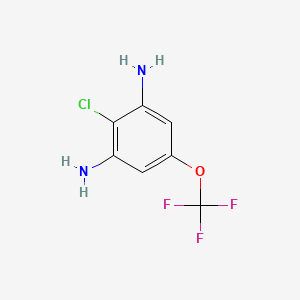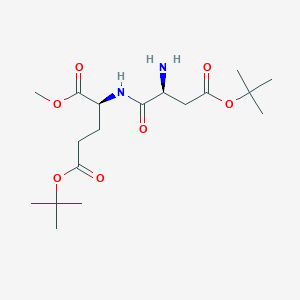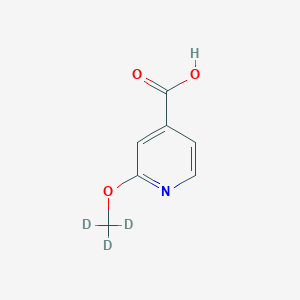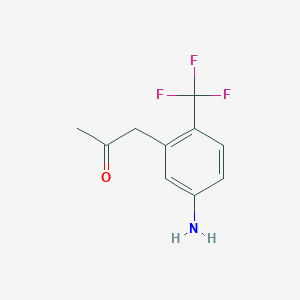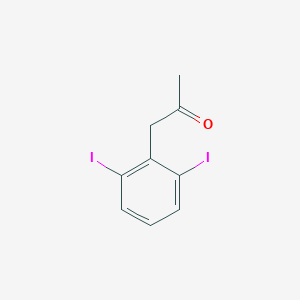
1-(2,6-Diiodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diiodophenyl)propan-2-one is an organic compound with the molecular formula C9H8I2O It is characterized by the presence of two iodine atoms attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,6-Diiodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the iodination of 1-phenylpropan-2-one using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Diiodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
1-(2,6-Diiodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Diiodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s iodine atoms and ketone group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2,4-Diiodophenyl)propan-2-one
- 1-(2,6-Dibromophenyl)propan-2-one
- 1-(2,6-Dichlorophenyl)propan-2-one
Comparison: 1-(2,6-Diiodophenyl)propan-2-one is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and increased reactivity compared to its bromine or chlorine analogs
Propiedades
Fórmula molecular |
C9H8I2O |
|---|---|
Peso molecular |
385.97 g/mol |
Nombre IUPAC |
1-(2,6-diiodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8I2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
Clave InChI |
WLJPMQFHCSFNEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC=C1I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


